Bax inhibitor peptide, negative control
Overview
Description
“Bax inhibitor peptide, negative control” is a cell-permeable negative control of the Bax-Inhibiting Peptide, V5 . It does not suppress Bax-mediated apoptosis even at concentrations as high as 200 µM . The peptide is also known as BIP-NC, H-IPMIK-OH .
Molecular Structure Analysis
The empirical formula of “this compound” is C28H52N6O6S . The molecular weight is 600.81 . Unfortunately, the specific molecular structure is not provided in the available resources.
Physical and Chemical Properties Analysis
“this compound” is a white lyophilized solid . It is hygroscopic and should be protected from light . The peptide is soluble in water at a concentration of 1 mg/mL . It should be stored at -20°C .
Scientific Research Applications
Bax Inhibitor Peptides in Disease Models
Bax inhibitor peptides (BIPs), which include Bax inhibitor peptide negative control, have been extensively studied for their role in apoptosis and potential therapeutic applications. Bax, a key mediator of mitochondria-dependent programmed cell death, is regulated by BIPs. These peptides have shown promise in various disease models both in vitro and in vivo. However, there are limitations to their use in treating human diseases, necessitating the development of alternative Bax inhibitors (Jensen et al., 2019).
Role in Mitochondrial Membrane Permeabilization
Research on the BH3 domains of Bcl-2 family proteins has highlighted the dual role of certain peptides in regulating Bax-mediated mitochondrial membrane permeabilization. These peptides can relieve the inhibition of Bax by antiapoptotic proteins and directly activate Bax, inducing cytochrome c release from mitochondria, a critical step in apoptosis (Kuwana et al., 2005).
Cell-Penetrating Penta-Peptides and Bax-Inhibiting Peptides
The discovery of cell-penetrating penta-peptides (CPP5s), designed from the Bax-inhibiting domain of Ku70, has opened new avenues for therapeutic applications. These peptides, including negative control peptides, have shown cytoprotective properties in cell culture and animal models, suggesting their potential as therapeutic agents (Gomez & Matsuyama, 2011).
Bax Inhibitor-1 in Plant Resistance
In a unique application, the expression of barley Bax Inhibitor-1 (BI-1) in carrots conferred resistance to the necrotrophic fungus Botrytis cinerea. This suggests that controlling cell death can be an effective strategy against cell-death-inducing pathogens in crops (Imani et al., 2006).
Parkinson's Disease Research
Bax-inhibiting peptides have been studied in the context of Parkinson's disease (PD). Pre-administration of these peptides in rats showed a significant decrease in the loss of nigral dopaminergic neurons, highlighting their potential in PD research (Ma et al., 2016).
Cytoprotective Properties
Bax-inhibiting peptide, derived from the Bax-binding domain of Ku70, has shown cytoprotective properties against apoptosis induced by various stimuli, indicating its potential in developing therapies for apoptosis-related diseases (Sawada et al., 2003).
Mechanism of Action
Future Directions
While Bax inhibitor peptides have shown promise in research, there are limitations in their use to treat human diseases . Future research is needed to develop other types of Bax inhibitors for therapeutic use . The development of small compounds inhibiting Bax has been reported, which opens up new avenues for pharmacological Bax inhibitors .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWAAYKVABJBAQ-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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